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Abstract

Triiron dodecacarbonyl, Fe3(CO)az, is a foundational organometallic cluster compound that
exhibits complex structural dynamics in solution. Unlike its solid-state C2v symmetry, which
features two bridging carbonyl ligands, in solution, the molecule undergoes rapid intramolecular
rearrangements, rendering all twelve carbonyl ligands equivalent on the 13C NMR timescale at
room temperature. This phenomenon, known as fluxionality, involves low-energy pathways for
the interconversion of carbonyl ligands between terminal and bridging positions. This technical
guide provides a comprehensive overview of the fluxional behavior of Fe3(CO)12, detailing the
structural nuances, the proposed mechanisms of carbonyl exchange, the experimental
techniques used to probe these dynamics, and the associated kinetics.

Introduction: Structure and Fluxionality

In the crystalline state, Fe3(CO)12 consists of an isosceles triangle of iron atoms. Two iron
atoms are bridged by two carbonyl (CO) ligands, and each of these iron atoms is also
coordinated to three terminal CO ligands. The third iron atom is coordinated to four terminal CO
ligands, resulting in a molecule with Czv point group symmetry.[1]

However, in solution, spectroscopic evidence from both Infrared (IR) and Nuclear Magnetic
Resonance (NMR) spectroscopy indicates a departure from this rigid structure.[2] The IR
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spectrum in solution differs significantly from that of the solid state, suggesting a change in the
molecular structure upon dissolution.[2] Most notably, the 133C NMR spectrum at ambient
temperature displays only a single sharp resonance for the carbonyl carbons, indicating that all
twelve CO ligands are chemically equivalent on the NMR timescale (ca. 10~ to 10~° seconds).
[3] This observation is a hallmark of a highly fluxional molecule, where the CO ligands are
rapidly scrambling among all possible coordination sites.

Mechanisms of Carbonyl Exchange

The precise mechanism of carbonyl exchange in Fe3(CO)12 has been a subject of considerable
study and debate. Several pathways have been proposed to account for the observed
spectroscopic equivalency of the CO ligands. It is now generally accepted that multiple
dynamic processes occur, each with a different energy barrier.[4]

Low-Energy Scrambling Process: Concerted Bridge-
Opening/Bridge-Closing

A very-low-energy dynamic process is believed to be active even at low temperatures.[4] One
widely supported mechanism for this localized scrambling is the concerted bridge-opening and
bridge-closing process. In this pathway, one of the two bridging carbonyls moves to a terminal
position on one of the iron atoms, while a terminal carbonyl on the other iron atom moves into a
bridging position. This process can rapidly interconvert bridging and terminal carbonyls on the
two bridged iron atoms without affecting the third iron center.

Higher-Energy Global Scrambling Processes

To account for the complete equivalence of all twelve carbonyls, higher-energy processes that
involve all three iron centers must be invoked. Studies have indicated the presence of at least
three or four such higher-energy dynamic processes.[4]

One of the most prominent theories involves the rearrangement of the Fes triangle within a
relatively fixed icosahedral or anticubeoctahedral polyhedron of the twelve carbonyl ligands.[5]
[6][7] In this model, the Fes unit can rotate or "librate" within the ligand sphere, leading to a
complete scrambling of all carbonyl environments. This process is thought to proceed through
a transition state or an intermediate that may have a higher symmetry, such as a Ds structure
with no bridging ligands, similar to the ground-state structures of Rus(CO)12 and Os3(CO)12.[5]
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Proposed mechanism for global carbonyl scrambling in Fe3(CO)a..

Quantitative Kinetic Data

The fluxionality of Fes(CO)1z is characterized by multiple exchange processes with distinct
activation barriers. While variable-temperature 3C NMR studies have been instrumental in
identifying these processes, specific and consistent quantitative data for the parent Fe3(CO)12
molecule are not widely tabulated in the literature. Much of the detailed quantitative analysis
has been performed on substituted derivatives.[8]

However, the literature qualitatively describes the energetic landscape as follows:

o Avery-low-energy process: This is active at the lowest accessible temperatures in NMR
studies and is attributed to a localized scrambling mechanism, likely the concerted bridge-
opening/closing process.

o Higher-energy processes: At least three or four distinct processes with higher activation
barriers are responsible for the complete, global scrambling of all twelve carbonyl ligands.[4]

For context, time-resolved infrared studies following photoexcitation have measured the
iIsomerization from an unsaturated intermediate back to the ground state, implying a barrier of
4.3 kcal/mol for this specific process, though this is not a direct measure of the thermal
fluxionality barriers.[9]
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Spectroscopic Data for Fe3(CO)12

Technique

Observation

13C NMR (Solution, ~25 °C)

Single resonance at ~212 ppm (relative to
TMS), indicating equivalence of all 12 CO

ligands.

13C NMR (Solution, Low Temp., e.g., < -80 °C)

Broadening and eventual splitting of the single
resonance into multiple signals, indicating
slowing of exchange processes. The scrambling
can be slowed but not completely frozen on the
NMR timescale.[4][10]

IR (Solution, THF) v(CO) bands (cm™1)

~2047, 2023, 1998 cm~1 (terminal region); a
band suggestive of bridging carbonyls may also
be present around 1820 cm~1.[2][11]

IR (Solid, KBr) v(CO) bands (cm™12)

Multiple bands in the terminal (2000-2100 cm™1)
and bridging (1800-1850 cm~1) regions,
consistent with Cav symmetry.[11][12]

Experimental Protocols

Variable-Temperature (VT) *C NMR Spectroscopy

VT-NMR is the primary tool for investigating the kinetics of fluxional processes. By recording

spectra at different temperatures, one can observe the transition from the slow-exchange limit

(multiple distinct signals) to the fast-exchange limit (a single, averaged signal). The

coalescence temperature (T_c), where distinct peaks merge into a single broad resonance, is

particularly important for kinetic analysis.

Obijective: To determine the activation parameters (AGt, AHt, and ASt) for the carbonyl

exchange processes in Fe3(CO)z2.

Methodology:

e Sample Preparation:
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o Dissolve a sample of Fe3(CO)i12 (typically 5-10 mg) in an appropriate deuterated solvent
(approx. 0.6 mL) that remains liquid over a wide temperature range (e.g., toluene-ds or
THF-ds).

o The solution should be prepared under an inert atmosphere (N2 or Ar) due to the air
sensitivity of Fe3(CO)i2.

o Transfer the solution to a standard 5 mm NMR tube and seal it.

 NMR Data Acquisition:
o Use a high-field NMR spectrometer equipped with a variable-temperature control unit.

o Acquire a standard proton-decoupled 3C{*H} NMR spectrum at ambient temperature
(~298 K) to confirm the presence of a single sharp carbonyl resonance.

o Begin the variable-temperature study by cooling the sample to the lowest accessible
temperature (e.g., 173 K or -100 °C). Allow the temperature to equilibrate for at least 5-10
minutes before each acquisition.

o Acquire spectra in increments of 5-10 K, moving from the low-temperature (slow-
exchange) regime towards the high-temperature (fast-exchange) regime. It is crucial to
record spectra at and around the coalescence temperatures of any observed exchange
processes.

o For each spectrum, ensure a sufficient number of scans to achieve a good signal-to-noise
ratio.

o Data Analysis (Lineshape Analysis):

o The rate constants (k) for the exchange processes at different temperatures are
determined by performing a lineshape analysis of the temperature-dependent spectra.
This involves fitting the experimental spectra to theoretical line shapes calculated using
the Bloch equations modified for chemical exchange.

o Specialized software (e.g., gNMR, DNMR) is used for this analysis.
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o The activation free energy (AG%) at the coalescence temperature (T_c) can be estimated
using the Eyring equation.

o A more accurate determination of the activation enthalpy (AH%) and entropy (ASt%) is
obtained by plotting In(k/T) versus 1/T (an Eyring plot). The slope of this plot is equal to
-AH*/R, and the intercept is equal to (AS1/R) + In(k_B/h), where R is the gas constant,
k_B is the Boltzmann constant, and h is the Planck constant.
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Sample Preparation

Dissolve Fe3(C0O)12
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Determine Activation Parameters
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Click to download full resolution via product page

Workflow for a variable-temperature NMR experiment.
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Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to probe the structural differences between the solid and solution
states of Fe3(CO)i12 by observing the stretching frequencies of the CO ligands. Terminal
carbonyls typically show v(CO) bands in the 1850-2125 cm~1* region, while bridging carbonyls
absorb at lower frequencies, usually between 1700-1850 cm~2.[13]

Objective: To compare the carbonyl stretching frequencies of Fe3(CO)1z in the solid state and in
solution to infer structural changes.

Methodology:
e Solid-State Sample Preparation (KBr Pellet):

o Thoroughly grind a small amount of Fe3(CO)12 (approx. 1 mg) with dry, spectroscopy-
grade potassium bromide (KBr) (approx. 100 mg).

o Press the mixture into a thin, transparent pellet using a hydraulic press.
e Solution-State Sample Preparation:

o Prepare a dilute solution of Fe3(CO)12 in a suitable IR-transparent solvent (e.g., hexane or
tetrahydrofuran (THF)) under an inert atmosphere.

o Use a liquid IR cell with appropriate window materials (e.g., CaFz or NaCl) and a path
length chosen to avoid saturation of the strong carbonyl absorption bands.

» Data Acquisition:

o Record a background spectrum of the pure solvent (for solution samples) or air (for KBr
pellet).

o Record the sample spectrum over the mid-IR range (4000-400 cm™1), paying close
attention to the 2200-1700 cm~* region where carbonyl stretches appear.

o Ensure the spectrometer is well-purged with dry air or nitrogen to minimize interference
from atmospheric water and COs.
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o Data Analysis:
o Subtract the background spectrum from the sample spectrum.

o Compare the positions and number of v(CO) bands in the solid-state and solution-state
spectra to draw conclusions about the presence or absence of bridging carbonyls and the
overall molecular symmetry in each phase.

Conclusion

The fluxionality of Fe3(CO)1z2 in solution is a classic example of dynamic molecular behavior in
organometallic chemistry. While at room temperature, a time-averaged structure with
equivalent carbonyls is observed by 13C NMR, variable-temperature studies reveal a complex
landscape of multiple, competing exchange processes. These range from very-low-energy
localized scrambling to higher-energy global rearrangements. The primary mechanisms
proposed involve concerted bridge-opening/closing and the libration of the Fes cluster within a
polyhedral framework of CO ligands. Although the qualitative picture is well-established, a
definitive quantitative characterization of the activation parameters for each distinct process in
the parent molecule remains an area for further detailed investigation. The combined
application of advanced NMR and IR spectroscopic techniques continues to be essential for
unraveling the intricate details of these dynamic systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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